molecular formula C14H12ClNO2S B046705 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine CAS No. 62835-54-5

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

Cat. No.: B046705
CAS No.: 62835-54-5
M. Wt: 293.8 g/mol
InChI Key: CBLOTTRGIFDJHI-UHFFFAOYSA-N
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Description

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine is a strategically functionalized phenothiazine derivative of significant interest in medicinal chemistry and materials science. Its core structure, the tricyclic phenothiazine ring system, is a privileged scaffold known for interacting with biological targets. The key reactive sites on this molecule are the chloro substituent at the 2-position and the acid-labile methoxymethoxy (MOM) protecting group at the 7-position. The chlorine atom serves as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) for the introduction of various amines, thiols, and other nucleophiles, allowing for the rapid diversification of the phenothiazine core. Concurrently, the MOM-protected hydroxyl group provides a masked phenolic function that can be selectively deprotected under mild acidic conditions to reveal a reactive site for further derivatization, such as alkylation or acylation.

Properties

IUPAC Name

2-chloro-7-(methoxymethoxy)-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c1-17-8-18-10-3-4-11-14(7-10)19-13-5-2-9(15)6-12(13)16-11/h2-7,16H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLOTTRGIFDJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Mechanism

The reaction proceeds via in situ generation of iodine radicals, which abstract hydrogen from cyclohexanone to form a ketyl radical. Subsequent coupling with 2-aminobenzenethiol initiates cyclization, yielding the phenothiazine scaffold. For this compound, modifications to the starting materials are required:

Component Modified Structure Role
2-Aminobenzenethiol2-Amino-5-(methoxymethoxy)benzenethiolIntroduces position 7 substituent
Cyclohexanone derivative2-ChlorocyclohexanoneIntroduces position 2 chlorine

Reaction Conditions :

  • Solvent: Chlorobenzene

  • Temperature: 140°C

  • Catalysts: KI (0.25 equiv), (benzylsulfonyl)benzene (0.25 equiv)

  • Atmosphere: Oxygen

  • Yield (analogous reactions): 58–75%

Stepwise Functionalization Strategies

For improved regiocontrol, a stepwise approach involving post-cyclization modifications may be employed:

Synthesis of 7-Hydroxy-10H-phenothiazine

  • Cyclization : React 2-aminobenzenethiol with cyclohexanone under standard conditions.

  • Hydroxylation : Introduce a hydroxyl group at position 7 via directed ortho-metalation (DoM) using n-BuLi and subsequent quenching with molecular oxygen.

Methoxymethyl Protection

Protect the hydroxyl group using chloromethyl methyl ether (MOMCl) in the presence of a base (e.g., DIPEA):

7-HO-10H-phenothiazine+MOMClDIPEA, CH2Cl27-(Methoxymethoxy)-10H-phenothiazine\text{7-HO-10H-phenothiazine} + \text{MOMCl} \xrightarrow{\text{DIPEA, CH}2\text{Cl}2} \text{7-(Methoxymethoxy)-10H-phenothiazine}

Yield : ~80% (based on analogous etherifications).

Chlorination at Position 2

Electrophilic chlorination using Nchlorosuccinimide\text{N}-chlorosuccinimide (NCS) in acetic acid:

7-(Methoxymethoxy)-10H-phenothiazine+NCSAcOHThis compound\text{7-(Methoxymethoxy)-10H-phenothiazine} + \text{NCS} \xrightarrow{\text{AcOH}} \text{this compound}

Optimization Parameters :

  • Temperature: 25–50°C

  • Reaction time: 6–12 hours

  • Selectivity: Controlled by steric hindrance from the methoxymethoxy group.

Analytical Characterization

Critical spectroscopic data for validating successful synthesis include:

1H^1\text{H} NMR (400 MHz, CDCl3_3) :

  • δ 6.85–7.02 (m, aromatic protons)

  • δ 5.21 (s, -OCH2_2O-)

  • δ 3.48 (s, -OCH3_3)

13C^{13}\text{C} NMR (100 MHz, CDCl3_3) :

  • δ 154.2 (C-O)

  • δ 56.7 (-OCH3_3)

  • δ 94.3 (-OCH2_2O-)

Mass Spectrometry (EI) :

  • m/z 293.8 [M+^+], major fragments at m/z 258 [M-Cl]+^+ and m/z 213 [M-MOM]+^+.

Industrial and Regulatory Considerations

This compound is classified as a specialty chemical, available via custom synthesis from suppliers such as LGC Standards (Product Code: TRC-C368620). Key handling protocols include:

  • Storage: Under inert atmosphere at –20°C to prevent oxidation.

  • Safety: Use PPE due to potential irritant properties of intermediates.

  • Regulatory: Compliance with controlled substance regulations in certain jurisdictions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Phenothiazine sulfoxides or sulfones.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Phenothiazine derivatives with substituted nucleophiles.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₉H₁₇ClN₂O₂S
  • Molecular Weight : 384.95 g/mol
  • Solubility : Soluble in chloroform, dichloromethane (DCM), ethyl acetate, and methanol .

The structure of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine features a phenothiazine core, which is known for its diverse biological activities. The substitution pattern on the phenothiazine ring is crucial for its pharmacological properties.

Synthesis of Active Pharmaceutical Ingredients (APIs)

One of the primary applications of this compound is as an intermediate in the synthesis of various APIs. It is particularly noted for its role in producing:

  • 7-Hydroxydemethylprochlorperazine : An active metabolite of prochlorperazine, which is used as an antipsychotic and antiemetic agent.
  • Atypical Antipsychotics : Its structure allows for modifications that lead to the development of new antipsychotic drugs with improved efficacy and reduced side effects .

Biological Investigations

Recent studies have highlighted the potential of phenothiazine derivatives, including this compound, as selective inhibitors of histone deacetylases (HDACs).

Histone Deacetylase Inhibition

Phenothiazines have been identified as promising candidates for HDAC6 inhibition, which plays a crucial role in cancer therapy:

  • Potent Inhibitors : Compounds derived from phenothiazines have shown high selectivity and potency against HDAC6, with some analogues demonstrating IC₅₀ values in the low nanomolar range (e.g., 22 nM) and selectivity factors exceeding 500-fold over other HDACs .
  • Mechanism of Action : The binding interactions between these compounds and HDAC enzymes have been elucidated through molecular modeling studies, confirming their potential as therapeutic agents against various cancers.

Case Studies and Research Findings

Several studies have documented the efficacy of phenothiazine derivatives in preclinical models:

  • Neuroprotective Effects : Certain phenothiazine-based compounds have been shown to reduce stroke-induced brain infarction and cognitive deficits in animal models, demonstrating their neuroprotective properties .
  • Cancer Cell Line Studies : Research has illustrated that phenothiazine derivatives can inhibit growth in various cancer cell lines, suggesting their utility in oncology .

Summary Table of Applications

ApplicationDescriptionReferences
Intermediate for APIsUsed to synthesize 7-hydroxydemethylprochlorperazine and other antipsychotics
HDAC6 InhibitionSelective inhibitors with low nanomolar IC₅₀ values; potential use in cancer therapy
Neuroprotective EffectsReduces brain infarction and cognitive deficits in animal models
Cancer TreatmentInhibits growth in various cancer cell lines

Mechanism of Action

The mechanism of action of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine involves interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit enzymes involved in critical cellular pathways, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine
  • CAS Number : 62835-54-5
  • Molecular Formula: C₁₄H₁₂ClNO₂S
  • Molecular Weight : 293.77 g/mol
  • Structure: Features a phenothiazine core substituted with a chlorine atom at position 2 and a methoxymethoxy group (-OCH₂OCH₃) at position 7 .

Synthesis: The compound is synthesized via reactions involving 8-chloro-10H-phenothiazin-3-ol or 7-hydroxy metabolites of chlorpromazine. Key steps include protecting group strategies (e.g., methoxymethyl ether formation) and coupling reactions .

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
This compound (62835-54-5) 2-Cl, 7-OCH₂OCH₃ 293.77 Not reported Chloroform, DCM Pharmaceutical intermediate
2-Methoxy-10H-phenothiazine (1771-18-2) 2-OCH₃ 229.30 Not reported Organic solvents Organic electronics
2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine (62835-61-4) 2-Cl, 7-OCH₂OCH₃, 10-CH₂CH₂CH₂Cl 370.29 Pink oil (liquid) Chloroform, DCM Antipsychotic synthesis
N-Hydroxy-4-[(2-methoxy-10H-phenothiazin-10-yl)methyl]benzamide (7g) 2-OCH₃, hydroxamic acid side chain ~380 (estimated) 150–151 Polar aprotic solvents HDAC inhibitor
Key Comparisons :

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The 2-chloro substituent in the target compound enhances electrophilicity compared to 2-methoxy derivatives (e.g., 2-methoxy-10H-phenothiazine) . The methoxymethoxy group at position 7 improves solubility in non-polar solvents relative to hydroxyl or carboxylate derivatives . Side Chain Modifications: Addition of a chloropropyl group (e.g., 62835-61-4) increases molecular weight and lipophilicity, making it suitable for blood-brain barrier penetration in antipsychotic drug design .

Synthetic Yields: The target compound’s synthesis involves multi-step protection-deprotection sequences, with yields comparable to other phenothiazine derivatives (e.g., 48–54% for hydroxamic acid derivatives like 7g and 7h) . 10H-Phenothiazine derivatives generally exhibit higher synthetic yields (84–96%) than carbazole analogs due to superior nucleophilicity of the phenothiazine anion .

Biological Activity: Unlike hydroxamic acid derivatives (e.g., 7g), which show histone deacetylase (HDAC) inhibition (IC₅₀ < 1 µM), the target compound lacks direct bioactivity data but serves as a precursor to bioactive metabolites . Phenothiazines with trifluoromethyl or piperazine side chains (e.g., trifluoperazine) exhibit antipsychotic activity, whereas the methoxymethoxy group in the target compound may reduce cytotoxicity .

Electronic Properties: The non-planar "butterfly" conformation of phenothiazines suppresses aggregation in organic semiconductors. The methoxymethoxy group in the target compound may enhance charge transport compared to bulkier substituents . Cyclic voltammetry studies on similar compounds (e.g., 4,7-diamino-1,10-phenanthrolines) reveal reduction potentials influenced by substituents, suggesting tunable electronic behavior for the target compound .

Biological Activity

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse biological activities, including antipsychotic, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this compound based on recent studies and findings.

Molecular Formula: C15H15ClN2O2S
Molecular Weight: 320.81 g/mol
IUPAC Name: this compound

The biological activity of phenothiazine derivatives often involves multiple mechanisms, including:

  • Dopamine Receptor Antagonism: Many phenothiazines act as antagonists at dopamine receptors, which is critical for their antipsychotic effects.
  • Cholinesterase Inhibition: Some derivatives exhibit cholinesterase inhibitory activity, which can be beneficial in treating neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity: Phenothiazine derivatives have shown potential as antioxidants, protecting cells from oxidative stress.

Antitumor Activity

Research has indicated that phenothiazine derivatives possess significant antitumor activity. A study evaluated the effects of various phenothiazines on HEp-2 tumor cells and found that 2-chloro derivatives exhibited varying degrees of cytotoxicity. The TCID50 (the concentration required to kill 50% of the cells) for 2-chloro derivatives was noted to be significantly lower than that of non-substituted phenothiazines, indicating enhanced potency due to chlorine substitution .

CompoundTCID50 (µg/mL)
2-Chloro-10H-phenothiazine62.5
10-[4-(phthalimido)butyl]-10H-phenothiazine7.8
1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl) butyl-1-urea7.8

Neuroprotective Effects

In addition to antitumor properties, studies have suggested that this compound may exhibit neuroprotective effects by inhibiting cholinesterases and reducing amyloid aggregation, which are critical factors in Alzheimer's disease pathology . This dual action suggests potential therapeutic applications in neurodegenerative conditions.

Study on Cholinesterase Inhibition

A recent study investigated the cholinesterase inhibitory activity of phenothiazine derivatives, including this compound. The results demonstrated significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential for use in Alzheimer's treatment .

Antioxidant Activity Assessment

Another study assessed the antioxidant properties of various phenothiazines, revealing that compounds similar to this compound showed considerable antioxidant activity in vitro. This activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where lower IC50 values indicated higher antioxidant capacity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine?

  • Answer : Synthesis typically involves functionalization of the phenothiazine core. The methoxymethoxy group at position 7 is introduced via nucleophilic substitution or protective group strategies. For example, intermediates like 10H-phenothiazine can undergo selective chlorination (e.g., using POCl₃) at position 2, followed by methoxymethylation at position 7 using methoxymethyl chloride under basic conditions (e.g., NaH/DMF). Purification often employs column chromatography and recrystallization, as seen in analogous phenothiazine derivatives .

Q. How is the structural identity of this compound confirmed in academic studies?

  • Answer : Structural confirmation relies on a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and electronic environments.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to confirm molecular weight and isotopic patterns.
  • X-ray crystallography : Single-crystal diffraction (e.g., triclinic space group P1P1) provides precise bond lengths and angles, as demonstrated in related phenothiazine cocrystals . Refinement tools like SHELXL are critical for data analysis .

Q. What are the key physicochemical properties of this compound?

  • Answer : Key properties include:

  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the methoxymethoxy group.
  • Melting point : Typically >150°C (exact values depend on crystallinity).
  • Stability : Sensitive to strong acids/bases, which may cleave the methoxymethoxy group. Storage under inert atmospheres is recommended .

Advanced Research Questions

Q. How does the methoxymethoxy substituent influence the electronic and conformational behavior of phenothiazine derivatives?

  • Answer : The methoxymethoxy group introduces steric bulk and electron-donating effects, altering:

  • Aromatic π-system : Increased electron density at position 7 directs electrophilic substitution.
  • Conformational flexibility : The substituent may restrict rotation around the C-O bonds, favoring planar or non-planar conformations. Computational studies (DFT) can model these effects, as seen in related systems .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Answer : Challenges include:

  • Polymorphism : Multiple crystal forms due to flexible substituents.
  • Twinned crystals : Common in triclinic systems (space group P1P1).
  • Mitigation : Slow evaporation from toluene/hexane mixtures improves crystal quality. High-resolution data collection (e.g., at 100 K) and refinement with SHELXL (e.g., using TWIN commands) resolve these issues .

Q. What biological activities are associated with this compound, and how are structure-activity relationships (SAR) explored?

  • Answer : Phenothiazines are known for:

  • HDAC inhibition : Analogous derivatives (e.g., benzhydroxamic acids) show selective activity .
  • Antipsychotic potential : Chlorine and methoxy groups enhance binding to dopamine receptors.
  • SAR studies : Systematic substitution at positions 2 and 7, coupled with in vitro assays (e.g., tubulin polymerization inhibition), reveal critical steric and electronic requirements .

Q. How are computational methods applied to predict the reactivity of this compound?

  • Answer :

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., tubulin) using software like AutoDock.
  • MD simulations : Assess stability in solvent environments, as demonstrated in phenothiazine-based drug design .

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